Cas no 933686-45-4 (2-(aminomethyl)pyrimidin-4-amine)

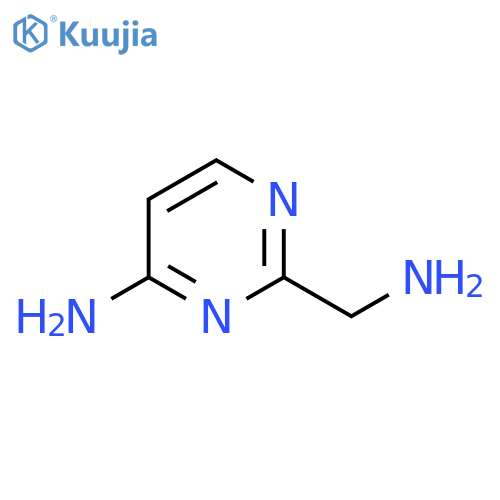

933686-45-4 structure

商品名:2-(aminomethyl)pyrimidin-4-amine

2-(aminomethyl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(aminomethyl)pyrimidin-4-amine

-

- インチ: 1S/C5H8N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,3,6H2,(H2,7,8,9)

- InChIKey: SZMHCFYVAHHONY-UHFFFAOYSA-N

- ほほえんだ: C1(CN)=NC=CC(N)=N1

計算された属性

- せいみつぶんしりょう: 124.074896272g/mol

- どういたいしつりょう: 124.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

2-(aminomethyl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21296-250MG |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 95% | 250MG |

¥ 1,782.00 | 2023-04-12 | |

| Enamine | EN300-108955-0.1g |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 92% | 0.1g |

$326.0 | 2023-10-27 | |

| Enamine | EN300-108955-10.0g |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 92% | 10g |

$4052.0 | 2023-06-10 | |

| Enamine | EN300-108955-0.25g |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 92% | 0.25g |

$466.0 | 2023-10-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00973999-1g |

2-(Aminomethyl)pyrimidin-4-amine |

933686-45-4 | 98% | 1g |

¥16969.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21296-500MG |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 95% | 500MG |

¥ 2,494.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21296-5G |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 95% | 5g |

¥ 10,692.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21296-10G |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 95% | 10g |

¥ 17,820.00 | 2023-04-12 | |

| Enamine | EN300-108955-0.5g |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 92% | 0.5g |

$735.0 | 2023-10-27 | |

| TRC | A636145-10mg |

2-(aminomethyl)pyrimidin-4-amine |

933686-45-4 | 10mg |

$ 70.00 | 2022-06-07 |

2-(aminomethyl)pyrimidin-4-amine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

933686-45-4 (2-(aminomethyl)pyrimidin-4-amine) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:933686-45-4)2-(aminomethyl)pyrimidin-4-amine

清らかである:99%

はかる:1g

価格 ($):2109.0